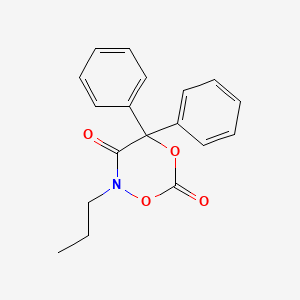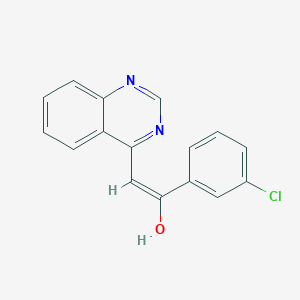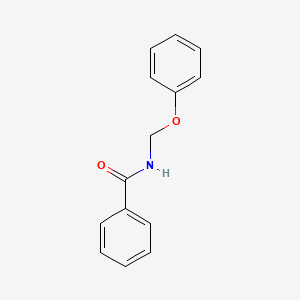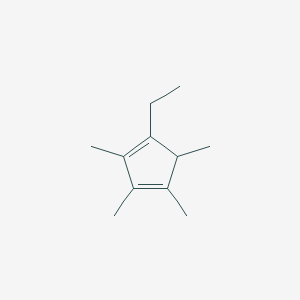
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 1, 2, 3, 4, and 5 are replaced by ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- can be achieved through several methods:
Annulation Reactions: These involve the construction of a five-membered ring through [2 + 2 + 1] or [3 + 2] annulation reactions.
Electrocyclization Reactions: The Nazarov Cyclization is a common method for synthesizing cyclopentadienes.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- often involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer. These processes are typically carried out in large-scale reactors under controlled temperatures and pressures to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substituting Agents: Halogens, alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopentadienes.
Scientific Research Applications
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- involves its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction. This reaction involves the addition of a diene to a dienophile, resulting in the formation of a six-membered ring . The compound’s unique structure allows it to participate in these reactions efficiently, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- can be compared with other similar compounds, such as:
1,3-Cyclopentadiene, 1,2,5,5-tetramethyl-: This compound has a similar structure but lacks the ethyl group, making it less sterically hindered.
1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-: This compound has a similar structure but with different substitution patterns, affecting its reactivity and applications.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is another derivative with different substitution patterns, leading to variations in its chemical properties and uses.
These comparisons highlight the uniqueness of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
83321-17-9 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1-ethyl-2,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-6-11-9(4)7(2)8(3)10(11)5/h9H,6H2,1-5H3 |
InChI Key |
NXFAIVBBCXZIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


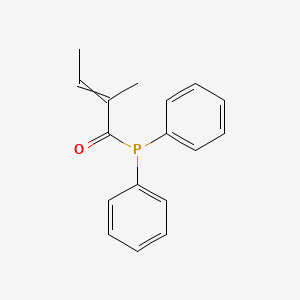
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
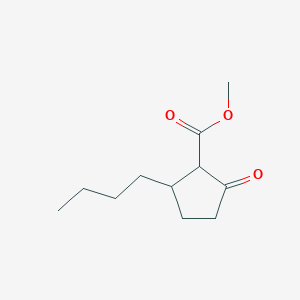
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
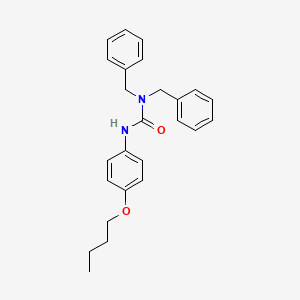
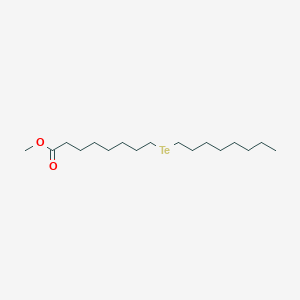
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
